R(-)-PROPYLNORAPOMORPHINE HCL R(-)-PROPYLNORAPOMORPHINE HCL (8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
Brand Name: Vulcanchem
CAS No.: 18426-20-5
VCID: VC0095561
InChI: InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
SMILES: CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol

R(-)-PROPYLNORAPOMORPHINE HCL

CAS No.: 18426-20-5

Main Products

VCID: VC0095561

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

R(-)-PROPYLNORAPOMORPHINE HCL - 18426-20-5

CAS No. 18426-20-5
Product Name R(-)-PROPYLNORAPOMORPHINE HCL
Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
IUPAC Name (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Standard InChI InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
Standard InChIKey BTGAJCKRXPNBFI-OAHLLOKOSA-N
Isomeric SMILES CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
SMILES CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Canonical SMILES CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Description (8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
Synonyms (11C)MNPA
6-propylnorapomorphine
N-n-propylnorapomorphine
N-n-propylnorapomorphine, (+-)-isomer
N-n-propylnorapomorphine, (R)-isomer
N-n-propylnorapomorphine, hydrochloride, (+-)-isomer
N-n-propylnorapomorphine, hydrochloride, (R)-isomer
N-n-propylnorapomorphine, hydroiodide, (+-)-isomer
n-propylapomorphine
N-propylnorapomorphine
propyl-norapomorphine
PubChem Compound 167715
Last Modified Dec 23 2021
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